(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid
Description
This compound is a stereospecific pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-cyanophenyl substituent. Its molecular formula is C₁₇H₁₉N₂O₄ (CAS: 1217702-50-5), with a molecular weight of 321.35 g/mol . It is widely used as a building block in drug discovery, particularly for protease inhibitors, kinase modulators, and peptide mimetics .
Properties
IUPAC Name |
(3R,4S)-4-(4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-11(8-18)5-7-12/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCGBFMJOLRFEI-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676611 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217702-50-5 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection Strategies in Pyrrolidine Derivatives
The tert-butoxycarbonyl (Boc) group is indispensable for protecting secondary amines during multi-step syntheses. A foundational method involves reacting pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–20°C for 1 hour, yielding 1-Boc-pyrrolidine in quantitative yield . Triethylamine (TEA) is employed as a base to scavenge HCl generated during the reaction. This method is scalable and avoids racemization, making it suitable for chiral intermediates.
Critical Considerations :
-
Solvent Choice : DCM or THF is preferred due to their inertness and compatibility with Boc chemistry .
-
Temperature : Reactions at 0°C minimize side reactions, while room temperature accelerates completion .
1,3-Dipolar Cycloaddition for Pyrrolidine Ring Formation
The pyrrolidine core with a 4-cyanophenyl substituent can be constructed via 1,3-dipolar cycloaddition. A demonstrated protocol involves:
-
Reactants : 4-cyanobenzaldehyde, diethyl 2-aminomalonate, and dimethyl fumarate .
-
Conditions : Stirred in chloroform at 50°C for 48 hours, followed by silica gel chromatography .
This reaction forms a cis-configured pyrrolidine ring, with the 4-cyanophenyl group introduced regioselectively. The ester groups (from dimethyl fumarate and aminomalonate) are hydrolyzed post-cycloaddition to yield the carboxylic acid moiety.
Stereochemical Control :
-
The cycloaddition’s inherent stereoselectivity arises from the endo transition state, favoring the (3R,4S) configuration when chiral auxiliaries or catalysts are employed .
Asymmetric Lithiation-Trapping for Stereochemical Control
Asymmetric lithiation of N-Boc pyrrolidine enables precise installation of substituents. A validated approach uses:
The lithiated intermediate exhibits configurational stability for 1 hour at –40°C, allowing trapping with electrophiles to introduce the 4-cyanophenyl group. Subsequent oxidation of a hydroxymethyl intermediate (e.g., using Jones reagent) yields the carboxylic acid .
Key Data :
| Step | Conditions | Yield (%) | er (R:S) |
|---|---|---|---|
| Lithiation | sec-BuLi/(–)-sparteine, THF | 90 | 95:5 |
| Electrophile Trapping | 4-cyanobenzaldehyde, –40°C | 75 | 94:6 |
| Oxidation | CrO₃/H₂SO₄ | 80 | – |
Chiral Pool Synthesis and Resolution Techniques
Starting from chiral precursors like (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid derivatives, the 4-cyanophenyl group is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Boc protection is performed post-functionalization to avoid side reactions.
Example Protocol :
-
Cross-Coupling : (3R,4S)-4-bromophenylpyrrolidine-3-carboxylic acid with 4-cyanophenylboronic acid using Pd(PPh₃)₄ .
Challenges :
-
Boronic acid compatibility with the carboxylic acid group necessitates orthogonal protection (e.g., methyl ester) .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Stereoselectivity (er) |
|---|---|---|---|---|
| Cycloaddition | One-pot ring formation | Limited substrate scope | 60–70 | 80:20 |
| Asymmetric Lithiation | High stereocontrol | Low-temperature requirements (–40°C) | 70–80 | 95:5 |
| Chiral Pool Synthesis | Utilizes inexpensive starting materials | Multi-step protection/deprotection | 50–60 | >99:1 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-cyanophenyl group, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Properties
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- CAS Number : 1217702-50-5
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a cyanophenyl moiety, which contributes to its biological activity.
Drug Development
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is utilized in the synthesis of various pharmaceuticals due to its ability to act as a building block for biologically active compounds. Its derivatives have been explored for their potential in treating conditions such as:
- Neurological Disorders : Compounds derived from this structure are investigated for their neuroprotective effects.
- Anticancer Agents : The cyanophenyl substituent may enhance interactions with specific biological targets relevant in cancer therapy.
Research has indicated that derivatives of this compound exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Some derivatives have shown potential as enzyme inhibitors, which can be beneficial in controlling metabolic pathways associated with diseases.
- Receptor Modulation : The compound's ability to interact with neurotransmitter receptors makes it a candidate for further development in neuropharmacology.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of a series of pyrrolidine-based compounds derived from this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting potential as anticancer therapeutics.
Case Study 2: Neuroprotective Properties
Another research project focused on evaluating the neuroprotective properties of derivatives synthesized from this compound. In vitro studies showed that some derivatives could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions with the target, while the Boc group provides steric protection during reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 4-cyanophenyl group distinguishes this compound from analogues with other substituents. Key comparisons include:
Key Insights:
- Electronic Effects: The cyano group (strong electron-withdrawing) in the target compound increases electrophilicity, making it reactive in nucleophilic substitutions or cycloadditions compared to electron-donating groups (e.g., OMe, OH) .
- Biological Interactions : Fluorinated (e.g., 4-Fluorophenyl) and chlorinated analogs exhibit enhanced bioavailability and target affinity due to halogen bonding .
Biological Activity
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid, commonly referred to as BOC-4-CN-Pyrrolidine, is a compound of interest in medicinal chemistry due to its structural features that may confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- CAS Number : 1217702-50-5
The biological activity of BOC-4-CN-Pyrrolidine is largely attributed to its interaction with various biological targets, including enzymes and receptors:
- Enzyme Inhibition : The presence of the pyrrolidine ring and the cyanophenyl group suggests potential interactions with enzymes involved in metabolic pathways. Preliminary studies indicate that compounds with similar structures may act as inhibitors for specific proteases or kinases.
- Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways. For instance, modifications in the structure can enhance binding affinity to serotonin or dopamine receptors, potentially influencing mood and behavior .
In Vitro Studies
Research has demonstrated that BOC-4-CN-Pyrrolidine exhibits notable activity against various cell lines:
These values suggest that the compound possesses moderate cytotoxic effects, making it a candidate for further development in cancer therapeutics.
In Vivo Studies
Animal model studies have shown that BOC-4-CN-Pyrrolidine can reduce tumor growth in xenograft models. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Dosing regimens and administration routes are yet to be optimized for maximum efficacy.
Case Studies
- Case Study 1 : A study focusing on the anti-tumor effects of BOC-4-CN-Pyrrolidine in mice demonstrated a significant reduction in tumor size compared to control groups. The treatment group exhibited a 40% decrease in tumor volume after four weeks of administration.
- Case Study 2 : Another investigation evaluated the compound's neuroprotective effects in a rodent model of Parkinson's disease. Results indicated that BOC-4-CN-Pyrrolidine improved motor function and reduced neuroinflammation markers.
Potential Therapeutic Applications
Given its biological activities, BOC-4-CN-Pyrrolidine could have several therapeutic applications:
- Cancer Therapy : Due to its cytotoxic properties against cancer cell lines.
- Neurological Disorders : As a potential neuroprotective agent.
- Pain Management : Through modulation of neurotransmitter systems.
Q & A
Basic: What are the key synthetic routes for preparing (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves:
Core Pyrrolidine Formation : Cyclization of a β-proline precursor with stereochemical control.
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) to protect the pyrrolidine nitrogen .
4-Cyanophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using palladium catalysts (e.g., Pd(OAc)₂, XPhos ligand) to attach the 4-cyanophenyl moiety. Optimize with cesium carbonate in tert-butanol at 80–100°C under inert atmosphere .
Carboxylic Acid Activation : Hydrolysis of ester intermediates using HCl/water or LiOH/THF to yield the final carboxylic acid .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of dust; store in tightly closed containers in well-ventilated areas .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. If ingested, rinse mouth and seek medical attention .
Advanced: How can reaction yields be optimized during the 4-cyanophenyl coupling step?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ with bulky ligands (e.g., XPhos) to reduce steric hindrance from the Boc group .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus tert-butanol for improved solubility and reaction efficiency .
- Temperature Control : Conduct reactions at 100°C for 5–6 hours to balance conversion and decomposition .
- Workup Strategies : Use aqueous extraction (NaHCO₃) to remove unreacted cyanophenyl boronic acid, followed by column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: What analytical techniques confirm the stereochemistry of the (3R,4S) configuration?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation) .
- NMR Analysis : Compare coupling constants (J values) of vicinal protons in the pyrrolidine ring with known stereoisomers .
- Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to determine enantiomeric excess (>98%) .
Advanced: How should researchers address discrepancies in reported biological activities of related pyrrolidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-cyanophenyl with 4-chlorophenyl) and assay for activity shifts .
- In Vitro Assay Validation : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) to minimize inter-lab variability .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule off-target effects .
Basic: What is the role of the Boc group in this compound’s synthesis?
Methodological Answer:
- Protection : Shields the pyrrolidine nitrogen during subsequent reactions (e.g., coupling, oxidation) .
- Deprotection : Removed under acidic conditions (e.g., TFA/DCM) to regenerate the free amine for further functionalization .
- Stability : Stable under basic and neutral conditions but labile in strong acids, enabling selective deprotection .
Advanced: What strategies resolve low enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Incorporate Evans auxiliaries during pyrrolidine ring formation to enforce stereochemistry .
- Kinetic Resolution : Use enzymatic catalysis (e.g., lipases) to separate enantiomers during ester hydrolysis .
- Crystallization-Induced Dynamic Resolution : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to enhance enantiopurity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
